molecular formula C8H16Cl2N4O2 B1440069 2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride CAS No. 1221722-33-3

2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride

Cat. No.: B1440069
CAS No.: 1221722-33-3
M. Wt: 271.14 g/mol
InChI Key: MUZIACWFNNXQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N4O2 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole scaffold, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Mode of Action

It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors, which can lead to various therapeutic effects . The binding of these compounds to their targets can result in changes in cellular processes, leading to their observed biological activities .

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets . This interaction can lead to changes in these pathways and their downstream effects, contributing to the compound’s biological activity .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in a compound is known to improve its pharmacokinetic properties . This can enhance the bioavailability of the compound, making it more effective as a therapeutic agent .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could have a variety of molecular and cellular effects, depending on the specific targets it interacts with .

Biochemical Analysis

Biochemical Properties

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can bind to the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction is crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of various proteins essential for cell function .

Molecular Mechanism

At the molecular level, 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing insights into the compound’s safety and efficacy. Understanding the dosage effects is crucial for developing potential therapeutic applications .

Metabolic Pathways

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the synthesis and degradation of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride typically involves the reaction of dimethylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups .

Scientific Research Applications

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride can be compared with other similar compounds, such as:

  • 1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
  • 1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
  • 1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14;;/h4-5H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIACWFNNXQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN(C)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Reactant of Route 2
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Reactant of Route 3
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Reactant of Route 4
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Reactant of Route 5
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride

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